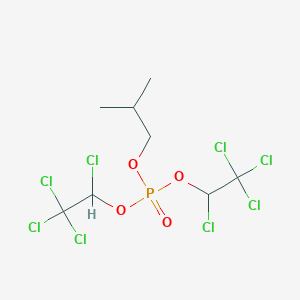
2-Methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate is a chemical compound with the molecular formula C10H18Cl8O4P. It is a member of the organophosphate family, which is known for its diverse applications in various fields, including agriculture, industry, and medicine. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a phosphate group, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate typically involves the reaction of 2-methylpropyl alcohol with 1,2,2,2-tetrachloroethyl phosphate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The process involves the careful control of reaction parameters to ensure consistent quality and efficiency. The use of advanced purification methods, such as distillation and crystallization, helps in obtaining the compound in its pure form, suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications in the chlorine atoms and phosphate group.
Scientific Research Applications
2-Methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid bis(2-methylpropyl) 1,2,2,2-tetrachloroethyl ester: Similar in structure but with different substituents on the phosphate group.
Phosphoric acid, tris (2-methylpropyl) ester: Another organophosphate with similar applications but distinct chemical properties.
Uniqueness
2-Methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate is unique due to its specific arrangement of chlorine atoms and the presence of a 2-methylpropyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
64573-46-2 |
|---|---|
Molecular Formula |
C8H11Cl8O4P |
Molecular Weight |
485.8 g/mol |
IUPAC Name |
2-methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate |
InChI |
InChI=1S/C8H11Cl8O4P/c1-4(2)3-18-21(17,19-5(9)7(11,12)13)20-6(10)8(14,15)16/h4-6H,3H2,1-2H3 |
InChI Key |
QGOUBBKJLICKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(OC(C(Cl)(Cl)Cl)Cl)OC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



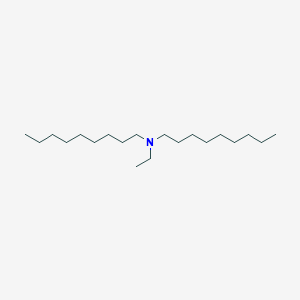
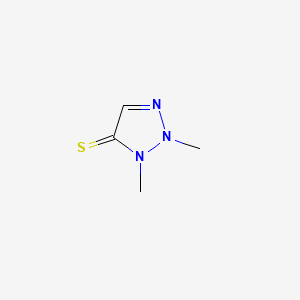
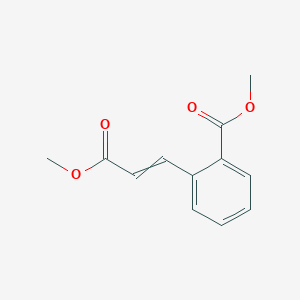
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
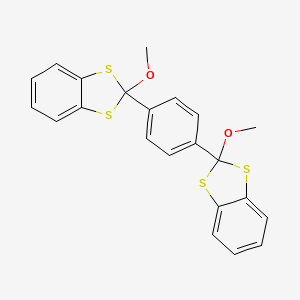
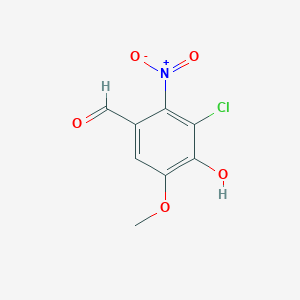

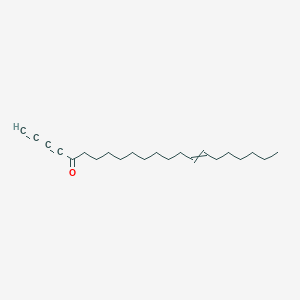
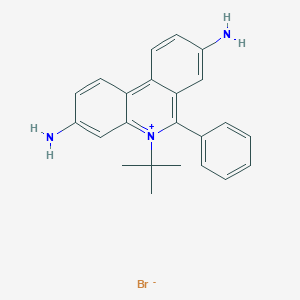
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)


